molecular formula C5H7ClN4O B2573247 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1822521-21-0

4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2573247
CAS No.: 1822521-21-0
M. Wt: 174.59
InChI Key: JANAXLWEZPYSKA-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-3-methylpyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the chlorination of 3-methylpyrazole followed by the introduction of the carbohydrazide group through a hydrazinolysis reaction. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.

Scientific Research Applications

4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: It has shown promise in the development of anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-5-carbohydrazide
  • 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
  • 5-chloropyrazole-4-carboxaldehyde

Uniqueness

4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the chloro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANAXLWEZPYSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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